3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo cyclization with an alkyne or alkene to form the isoindolinone core. The reaction conditions typically involve the use of a catalyst, such as a transition metal complex, and may require elevated temperatures and inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize by-products. Purification methods, such as recrystallization or chromatography, would be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindolin-1-one: A closely related compound with similar structural features.
3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoquinolin-1-one: Another related compound with an isoquinoline core.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one lies in its specific substitution pattern and the presence of both chlorophenyl and prop-2-en-1-yl groups. These structural features may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
61139-57-9 |
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Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-prop-2-enyl-2H-isoindol-1-one |
InChI |
InChI=1S/C17H14ClNO/c1-2-11-17(12-7-9-13(18)10-8-12)15-6-4-3-5-14(15)16(20)19-17/h2-10H,1,11H2,(H,19,20) |
InChI Key |
VDCAGVPVFUVFHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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